Lipophilicity Modulation: XLogP3 Comparison with the 4-Fluoro Analog
The target compound achieves a distinct lipophilicity profile (XLogP3 = 1.8) that is precisely differentiated from its closest mono-fluorinated analog, [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid (XLogP3 = 1.9) [1][2]. The reduction of 0.1 log units is attributable to the addition of the 4-methoxy substituent, which modifies hydrogen bonding potential and polarity without eliminating the fluoro group's contribution. This nuanced difference is critical for balancing membrane permeability and solubility in ALK5 inhibitor design.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid (CAS 775519-63-6): 1.9 |
| Quantified Difference | Delta = -0.1 units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This demonstrates a measurable physicochemical differentiation that allows formulators and medicinal chemists to select a compound with a specific, known lipophilicity, which is a key optimization parameter distinct from the simpler 4-fluoro analog.
- [1] PubChem. Compound Summary for CID 6494198, [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 18801823, [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid. National Library of Medicine. View Source
